1,2,3,4,6,7-Hexachloronaphthalene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,7-Hexachloronaphthalene typically involves the chlorination of naphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of naphthalene in large reactors, with careful monitoring of reaction conditions to ensure the desired degree of chlorination. The product is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,7-Hexachloronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated naphthalenes.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated naphthoquinones, while reduction can produce less chlorinated naphthalenes .
Scientific Research Applications
1,2,3,4,6,7-Hexachloronaphthalene has been studied for its various applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated naphthalenes in various chemical reactions.
Biology: Research has focused on its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Studies have investigated its potential as a biomarker for exposure to polychlorinated naphthalenes.
Mechanism of Action
The mechanism of action of 1,2,3,4,6,7-Hexachloronaphthalene involves its interaction with cellular components. It can bind to aryl hydrocarbon receptors, leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in detoxification processes, as well as the generation of reactive oxygen species, which can cause cellular damage .
Comparison with Similar Compounds
1,2,3,4,6,7-Hexachloronaphthalene is part of a larger group of polychlorinated naphthalenes, which include compounds such as:
- 1,2,3,5,7-Pentachloronaphthalene
- 1,2,3,4,5,6,7-Heptachloronaphthalene
- 1,2,3,4,5,6,7,8-Octachloronaphthalene
Compared to these similar compounds, this compound is unique in its specific pattern of chlorination, which can influence its chemical properties and reactivity. For example, the degree of chlorination can affect its solubility, stability, and toxicity .
Properties
IUPAC Name |
1,2,3,4,6,7-hexachloronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6/c11-5-1-3-4(2-6(5)12)8(14)10(16)9(15)7(3)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNSVEOEIWQEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6036885 | |
Record name | 1,2,3,4,6,7-Hexachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6036885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103426-96-6 | |
Record name | 1,2,3,4,6,7-Hexachloronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103426-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,6,7-Hexachloronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,6,7-Hexachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6036885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6,7-HEXACHLORONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZK13CUI5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological effects of 1,2,3,4,6,7-Hexachloronaphthalene compared to other similar compounds?
A1: Research has shown that this compound, along with its isomer 1,2,3,5,6,7-Hexachloronaphthalene, exhibits toxicity and can induce enzyme activity similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a well-known environmental toxin. [] Specifically, both hexachloronaphthalene isomers were found to be potent inducers of CYP1A1 and CYP1A2 enzymes and caused thymic atrophy in female rats, although they were less potent than TCDD. [] This suggests that exposure to this compound could potentially disrupt various biological processes and pose health risks.
Q2: How does the structure of this compound influence its distribution in living organisms?
A2: Studies on rats have revealed that this compound exhibits selective retention in the liver. [] While the exact mechanism behind this selective retention is not fully understood, it is likely related to the compound's structure and its interaction with biological molecules within the liver. Interestingly, this compound has also been detected in wildlife, suggesting its persistence in the environment and potential for bioaccumulation. []
Q3: What are the implications of this compound's presence in the environment?
A3: The detection of this compound in wildlife raises concerns about its potential impact on various ecosystems. [] Research has shown that polychlorinated naphthalenes, including this compound, can induce biochemical responses in fish, specifically affecting sac fry and hepatocytes. [] This suggests that the presence of this compound in aquatic environments could have detrimental effects on fish populations and potentially disrupt the ecological balance.
Q4: What is known about the structural properties of this compound?
A4: The synthesis and crystallography of this compound have been extensively studied. [, ] These studies provide detailed information about the compound's molecular structure, including bond lengths, bond angles, and crystal packing arrangements. This structural information is crucial for understanding the compound's physicochemical properties and its interactions with biological systems.
Q5: How does the structure of chlorinated naphthalenes affect their biological activity?
A5: Research using chicken and eider duck embryos has shown that the number and position of chlorine atoms on naphthalene rings significantly influence their ability to induce ethoxyresorufin O-deethylase (EROD) and aryl hydrocarbon hydroxylase (AHH) activity. [] These enzymes are important biomarkers for exposure to certain environmental pollutants. The study demonstrated that even small changes in the chlorination pattern of naphthalenes can dramatically alter their potency and lethality in developing embryos. [] This highlights the importance of understanding structure-activity relationships for predicting the potential environmental and health impacts of chlorinated naphthalenes.
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